molecular formula C18H22OS B13946574 p-(1-(p-Methoxyphenyl)butylthio)toluene CAS No. 60702-15-0

p-(1-(p-Methoxyphenyl)butylthio)toluene

Cat. No.: B13946574
CAS No.: 60702-15-0
M. Wt: 286.4 g/mol
InChI Key: FKFCNLPRAKEYDJ-UHFFFAOYSA-N
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Description

1-[[1-(4-Methoxyphenyl)butyl]thio]-4-methylbenzene is an organic compound that features a thioether linkage between a 4-methoxyphenyl group and a 4-methylbenzene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[1-(4-Methoxyphenyl)butyl]thio]-4-methylbenzene typically involves the reaction of 4-methoxyphenylbutyl halide with 4-methylbenzenethiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the thioether bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[[1-(4-Methoxyphenyl)butyl]thio]-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

1-[[1-(4-Methoxyphenyl)butyl]thio]-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[1-(4-Methoxyphenyl)butyl]thio]-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkage and aromatic groups can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[1-(4-Methoxyphenyl)ethyl]thio]-4-methylbenzene
  • 1-[[1-(4-Methoxyphenyl)propyl]thio]-4-methylbenzene
  • 1-[[1-(4-Methoxyphenyl)butyl]thio]-3-methylbenzene

Uniqueness

1-[[1-(4-Methoxyphenyl)butyl]thio]-4-methylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

60702-15-0

Molecular Formula

C18H22OS

Molecular Weight

286.4 g/mol

IUPAC Name

1-methoxy-4-[1-(4-methylphenyl)sulfanylbutyl]benzene

InChI

InChI=1S/C18H22OS/c1-4-5-18(15-8-10-16(19-3)11-9-15)20-17-12-6-14(2)7-13-17/h6-13,18H,4-5H2,1-3H3

InChI Key

FKFCNLPRAKEYDJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)OC)SC2=CC=C(C=C2)C

Origin of Product

United States

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